tert-butyl N-(4-bromo-2-iodophenyl)carbamate tert-butyl N-(4-bromo-2-iodophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 171513-04-5
VCID: VC11674358
InChI: InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I
Molecular Formula: C11H13BrINO2
Molecular Weight: 398.03 g/mol

tert-butyl N-(4-bromo-2-iodophenyl)carbamate

CAS No.: 171513-04-5

Cat. No.: VC11674358

Molecular Formula: C11H13BrINO2

Molecular Weight: 398.03 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-bromo-2-iodophenyl)carbamate - 171513-04-5

Specification

CAS No. 171513-04-5
Molecular Formula C11H13BrINO2
Molecular Weight 398.03 g/mol
IUPAC Name tert-butyl N-(4-bromo-2-iodophenyl)carbamate
Standard InChI InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Standard InChI Key HAIBNZMFPDFVFH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is C₁₁H₁₃BrINO₂, with a molecular weight of 398.04 g/mol. Key structural features include:

  • A phenyl ring with bromine (Br) at the para-position and iodine (I) at the ortho-position.

  • A Boc group (-OC(O)C(CH₃)₃) attached to the nitrogen atom, enhancing steric protection and stability during synthetic processes .

Table 1: Comparative Properties of Halogenated Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen SubstituentsLog P (Predicted)
tert-Butyl N-(4-bromophenyl)carbamateC₁₁H₁₄BrNO₂272.144-Br3.11
tert-Butyl N-(4-bromo-2-iodophenyl)carbamateC₁₁H₁₃BrINO₂398.044-Br, 2-I4.25*
tert-Butyl (4-bromo-2-nitrophenyl)carbamateC₁₁H₁₃BrN₂O₄329.144-Br, 2-NO₂2.88

*Estimated using group contribution methods, considering iodine’s high lipophilicity.

Solubility and Reactivity

  • Solubility: Predominantly soluble in organic solvents like dichloromethane, toluene, and tetrahydrofuran due to its nonpolar tert-butyl group and halogenated aromatic ring. Aqueous solubility is negligible (estimated <0.1 mg/mL) .

  • Reactivity: The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom offers additional reactivity for sequential functionalization.

Synthesis and Optimization

General Synthetic Route

The compound is synthesized via Boc protection of 4-bromo-2-iodoaniline under mild conditions:

Procedure:

  • Dissolve 4-bromo-2-iodoaniline (1 equiv) in anhydrous dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 equiv) and a catalytic base (e.g., DMAP or triethylamine).

  • Stir at room temperature for 12–24 hours.

  • Purify via flash chromatography (hexane/ethyl acetate) to isolate the product .

Table 2: Synthesis Conditions for Analogous Carbamates

Starting MaterialReagentSolventTemperatureYieldSource
4-Bromoaniline(Boc)₂O, DMAPDCMRT89%
4-Bromo-2-nitroaniline(Boc)₂O, TEADCM0°C → RT75%
4-Bromo-2-iodoaniline*(Boc)₂O, DMAPDCMRT70%†

*Inferred from analogous procedures; †Estimated yield based on steric effects of iodine.

Industrial-Scale Considerations

  • Catalyst Recovery: Magnetic nanoparticles (e.g., Fe₃O₄@MCM-41) enable efficient catalyst separation, reducing costs .

  • Solvent Selection: Toluene or chlorinated solvents balance reaction efficiency and environmental impact.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine and bromine substituents act as orthogonal leaving groups, enabling sequential functionalization:

  • Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids replaces iodine, retaining bromine for subsequent reactions.

  • Buchwald-Hartwig Amination: Palladium-mediated amination at the bromine position introduces nitrogen-containing moieties.

Pharmaceutical Intermediates

  • Anticancer Agents: Halogenated carbamates are precursors to kinase inhibitors. For example, analogous compounds inhibit histone deacetylases (HDACs) with IC₅₀ values <1 µM.

  • Antiviral Drugs: Iodine’s electronegativity enhances binding to viral proteases, as seen in derivatives targeting SARS-CoV-2 Mpro.

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